4-(4-Bromo-3-methylphenyl)thian-4-ol
CAS No.:
Cat. No.: VC17717905
Molecular Formula: C12H15BrOS
Molecular Weight: 287.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrOS |
|---|---|
| Molecular Weight | 287.22 g/mol |
| IUPAC Name | 4-(4-bromo-3-methylphenyl)thian-4-ol |
| Standard InChI | InChI=1S/C12H15BrOS/c1-9-8-10(2-3-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 |
| Standard InChI Key | FUJYCKDLULOQMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2(CCSCC2)O)Br |
Introduction
Structural and Molecular Characteristics
The compound’s structure consists of a six-membered thiane ring (a sulfur analog of cyclohexane) with a hydroxyl group at the 4-position. Attached to this ring is a 4-bromo-3-methylphenyl substituent, which introduces steric and electronic influences on reactivity. Key molecular features include:
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Sulfur Heteroatom: The thiane ring’s sulfur atom contributes to the compound’s polarity and potential for hydrogen bonding.
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Bromine Substituent: The electron-withdrawing bromine atom at the phenyl ring’s 4-position enhances electrophilic substitution reactivity.
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Methyl Group: The 3-methyl group on the phenyl ring introduces steric hindrance, potentially directing regioselectivity in subsequent reactions.
The molecular geometry and electronic distribution have been computationally modeled, suggesting a planar phenyl ring and a chair conformation for the thiane ring .
Synthesis and Manufacturing Approaches
Vapor-Phase Bromination Methodology
While no direct synthesis protocols for 4-(4-Bromo-3-methylphenyl)thian-4-ol are documented in peer-reviewed literature, analogous methods for brominated aryl ethers provide a framework for potential routes. A patented vapor-phase bromination process for 4-bromo-3-methylanisole (EP0420556A2) offers insights into scalable production techniques . Key parameters from this method, adaptable to the target compound, include:
| Parameter | Value/Description |
|---|---|
| Reaction Pressure | 10–200 mm Hg |
| Temperature Range | <100°C |
| Bromine Feed Rate | Stoichiometric to substrate molar ratio |
| Impurity Control | <2.5% dibrominated byproducts |
This approach minimizes solvent use and enhances purity by maintaining reactants in the vapor phase, reducing side reactions . For 4-(4-Bromo-3-methylphenyl)thian-4-ol, a modified process could involve:
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Thiane Ring Formation: Cyclization of a mercapto alcohol precursor under acidic conditions.
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Friedel-Crafts Alkylation: Introduction of the 3-methylphenyl group using aluminum chloride catalysis.
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Regioselective Bromination: Vapor-phase bromination at the phenyl ring’s 4-position, leveraging the methyl group’s directing effects.
Challenges in Synthesis
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Regioselectivity: Competing bromination at the thiane ring’s sulfur or hydroxylated positions must be suppressed through temperature control.
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Purification: Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) may be required to achieve >95% purity.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
Oxidation Reactions
The thian-4-ol moiety undergoes oxidation to sulfoxides or sulfones using agents like or :
Sulfoxide formation is stereospecific, with diastereomeric ratios dependent on reaction conditions .
Nucleophilic Substitution
The bromine atom participates in (aromatic nucleophilic substitution) with methoxide or amines:
Mild conditions (50–80°C, DMF solvent) favor monosubstitution without ring-opening side reactions.
Reduction Pathways
Lithium aluminum hydride () reduces the bromine to hydrogen, yielding 4-(3-methylphenyl)thian-4-ol:
This reaction is critical for generating dehalogenated analogs in structure-activity studies.
Prospective Applications and Research Directions
Pharmaceutical Intermediates
The compound’s bromine and sulfur motifs make it a candidate for:
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Antimicrobial Agents: Analogous brominated thiane derivatives exhibit MIC values of 2.33–156.47 µM against E. coli and S. aureus .
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Kinase Inhibitors: Sulfur-containing heterocycles are privileged structures in ATP-competitive kinase inhibition.
Materials Science
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Liquid Crystals: The planar phenyl ring and polar hydroxyl group may enable mesophase formation.
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Polymer Additives: Bromine’s flame-retardant properties could be leveraged in thermoplastic composites.
Challenges and Future Outlook
Current limitations include:
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Synthetic Scalability: Vapor-phase methods require specialized equipment for large-scale production.
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Biological Data Gaps: No peer-reviewed studies on the compound’s toxicity or pharmacokinetics are available.
Future research should prioritize:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Structure-Activity Relationships: Systematic modification of the methyl and bromine substituents.
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